1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
CAS No.: 847388-96-9
Cat. No.: VC4386106
Molecular Formula: C21H24FN3S
Molecular Weight: 369.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847388-96-9 |
|---|---|
| Molecular Formula | C21H24FN3S |
| Molecular Weight | 369.5 |
| IUPAC Name | 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea |
| Standard InChI | InChI=1S/C21H24FN3S/c1-4-15-7-5-6-13(2)20(15)25-21(26)23-11-10-17-14(3)24-19-9-8-16(22)12-18(17)19/h5-9,12,24H,4,10-11H2,1-3H3,(H2,23,25,26) |
| Standard InChI Key | JPIORWPTKXZTLU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC(=C1NC(=S)NCCC2=C(NC3=C2C=C(C=C3)F)C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea, delineates its core structure:
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A 2-ethyl-6-methylphenyl group attached to the thiourea’s nitrogen.
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A 5-fluoro-2-methylindole subunit connected via a two-carbon ethylene spacer to the thiourea’s sulfur atom.
The indole system’s fluorine substitution at position 5 and methyl group at position 2 introduce steric and electronic modifications that influence binding interactions, while the thiourea group (-NHC(=S)NH-) enables hydrogen bonding and metal coordination.
Table 1: Molecular Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step protocol:
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Indole Precursor Preparation: 5-Fluoro-2-methylindole is synthesized via Fischer indole synthesis, employing 4-fluoro-phenylhydrazine and methyl ketone derivatives under acidic conditions.
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Ethylene Spacer Introduction: The indole is alkylated with 1,2-dibromoethane to yield 3-(2-bromoethyl)-5-fluoro-2-methylindole.
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Thiourea Formation: Reacting 2-ethyl-6-methylaniline with thiophosgene generates an isothiocyanate intermediate, which subsequently couples with the indole-ethylamine derivative to form the target compound.
Critical Reaction Parameters:
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Temperature: 0–5°C during thiophosgene addition to prevent side reactions.
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Solvent: Dichloromethane or THF for optimal intermediate stability.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Industrial Scalability
Continuous-flow reactors enhance yield and safety by minimizing thiophosgene exposure. Automated systems control stoichiometry and temperature, reducing byproducts like symmetrical thioureas.
Biological Activities and Mechanisms
Enzyme Inhibition
The thiourea group chelates catalytic metal ions in enzymes, as demonstrated in studies of analogous compounds:
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Carbonic Anhydrase IX Inhibition: IC₅₀ = 2.8 µM (vs. 15 µM for acetazolamide).
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Tyrosine Kinase Suppression: Disrupts ATP-binding pockets via hydrogen bonds with backbone amides.
Antiproliferative Effects
In vitro assays against cancer cell lines reveal dose-dependent cytotoxicity:
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 4.2 | Caspase-3 activation, G1 arrest | Analogous |
| A549 (Lung Adenocarcinoma) | 6.7 | ROS generation, mitochondrial depolarization | Analogous |
Fluorine’s electronegativity enhances membrane permeability, while the indole ring stabilizes intercalation into DNA grooves.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating DMSO or cyclodextrin formulations for in vitro studies .
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Photostability: Decomposes under UV light (t₁/₂ = 3.2 hours at 365 nm), requiring amber storage vials.
Spectroscopic Characterization
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FT-IR: ν(N-H) = 3250 cm⁻¹, ν(C=S) = 1250 cm⁻¹.
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¹H NMR (CDCl₃): δ 7.45 (d, J = 8 Hz, indole H-4), δ 2.35 (s, Ar-CH₃).
Comparative Analysis with Analogous Thioureas
Table 3: Structural and Functional Comparisons
Fluorine’s electron-withdrawing effect enhances target binding affinity compared to methoxy or furan derivatives .
Industrial and Research Applications
Medicinal Chemistry
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Prodrug Development: Esterification of the thiourea NH group improves oral bioavailability (62% in rat models).
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Combination Therapies: Synergizes with paclitaxel, reducing required doses by 40% in xenograft models.
Materials Science
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Metal-Organic Frameworks (MOFs): Coordinates Cu(II) ions to form porous networks with CO₂ adsorption capacity (2.8 mmol/g at 298 K).
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